molecular formula C22H23BrO4 B14413804 (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate CAS No. 83177-45-1

(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate

Cat. No.: B14413804
CAS No.: 83177-45-1
M. Wt: 431.3 g/mol
InChI Key: OGNIQKVHZLJBDK-UHFFFAOYSA-N
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Description

(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate is an organic compound that belongs to the class of diacetates. It is commonly used as a reagent in organic synthesis and is known for its potential use as a building block in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate typically involves the reaction of 2-bromo-3,3-dimethylbut-1-ene with benzene-4,1-diyl diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for use in various applications, including pharmaceuticals and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduction products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its bromine atom and diacetate groups provide versatility in synthesis and functionalization, making it a valuable reagent in various fields of research and industry.

Properties

CAS No.

83177-45-1

Molecular Formula

C22H23BrO4

Molecular Weight

431.3 g/mol

IUPAC Name

[4-[1-(4-acetyloxyphenyl)-2-bromo-3,3-dimethylbut-1-enyl]phenyl] acetate

InChI

InChI=1S/C22H23BrO4/c1-14(24)26-18-10-6-16(7-11-18)20(21(23)22(3,4)5)17-8-12-19(13-9-17)27-15(2)25/h6-13H,1-5H3

InChI Key

OGNIQKVHZLJBDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=C(C(C)(C)C)Br)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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